Midodrine

Neurogenic Orthostatic Hypotension Blood Pressure Vasopressor

Midodrine (R-isomer HCl, CAS 133163-28-7) is an oral prodrug that undergoes enzymatic hydrolysis to desglymidodrine, a peripherally selective α₁-adrenoceptor agonist. It delivers a 2.7‑fold greater standing systolic blood pressure increase than droxidopa (17 mmHg vs 6.2 mmHg) and achieves a 20% lower all‑cause hospitalization rate versus fludrocortisone. Unique cerebral hemodynamic effects (+5.4 cm/s diastolic CBFV) and portal pressure reduction (−1.4 mmHg HVPG) in cirrhosis make it the preferred agent for targeted autonomic, neurovascular, and hepatology research. Source the standard with 93% oral bioavailability and a predictable 3‑hour active‑metabolite half‑life.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
CAS No. 133163-28-7
Cat. No. B238276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidodrine
CAS133163-28-7
SynonymsAmatine
Gutron
Midodrin
Midodrine
Midodrine Hydrochloride
Midodrine Monohydrochloride
Midon
Monohydrochloride, Midodrine
ProAmatine
ST 1085
ST-1085
ST1085
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O
InChIInChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)
InChIKeyPTKSEFOSCHHMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
4.45e+00 g/L

Midodrine (CAS 133163-28-7) for Research and Clinical Procurement: Compound Profile and Key Differentiation


Midodrine (CAS 133163-28-7) is an oral prodrug that undergoes enzymatic hydrolysis to desglymidodrine (ST-1059), a selective α1-adrenoceptor agonist [1]. It acts peripherally to increase vascular tone via arteriolar and venous vasoconstriction, thereby raising blood pressure without crossing the blood-brain barrier [2]. With a well-characterized 93% absolute oral bioavailability (as desglymidodrine) and a predictable elimination half-life (prodrug: ~0.5 hours; active metabolite: ~3 hours), midodrine provides a reliable pharmacological profile for both research and clinical procurement [3].

Why Midodrine (CAS 133163-28-7) Cannot Be Interchanged with Other Sympathomimetic Agents: Key Evidence for Informed Procurement


While the sympathomimetic class includes several vasopressor agents, generic substitution for midodrine is not scientifically justifiable due to distinct pharmacodynamic and pharmacokinetic properties. Midodrine is a prodrug that requires hepatic conversion to its active α1-selective agonist, desglymidodrine; alternatives like norepinephrine and phenylephrine are direct agonists with differing receptor selectivity and routes of administration [1]. Moreover, critical evidence demonstrates that midodrine's efficacy relative to other in-class agents varies significantly, with some alternatives (e.g., dimetofrine, ephedrine) showing inferior efficacy in orthostatic hypotension, and combinations with dihydroergotamine exhibiting pharmacodynamic antagonism [2]. The following evidence provides quantitative data for evaluating midodrine against specific comparators, supporting its prioritized selection in defined research and clinical contexts.

Midodrine (CAS 13316328-7) Quantitative Differentiation: Head-to-Head and Comparative Evidence for Procurement Decisions


Superior Standing Systolic Blood Pressure Increase Compared to Droxidopa in Neurogenic Orthostatic Hypotension

In a Bayesian network meta-analysis of randomized controlled trials in patients with neurogenic orthostatic hypotension (nOH), midodrine demonstrated a significantly greater increase in standing systolic blood pressure (sSBP) compared to droxidopa. The mean change from baseline in sSBP for midodrine was 17 mm Hg (95% CrI = 11.4-23) compared to 6.2 mm Hg (95% CrI = 2.4-10) for droxidopa [1]. This direct comparison indicates a 2.7-fold greater pressor response for midodrine.

Neurogenic Orthostatic Hypotension Blood Pressure Vasopressor

Lower All-Cause Hospitalization Rates Compared to Fludrocortisone in Orthostatic Hypotension Management

A retrospective cohort study of Tennessee Medicaid enrollees (1995-2009) directly compared hospitalization rates between users of midodrine (n=797) and fludrocortisone (n=1324). After adjusting for baseline cardiovascular risk factors, midodrine users had a 20% lower incidence of all-cause hospitalizations (adjusted incidence-rate ratio for fludrocortisone vs. midodrine = 1.20, 95% CI 1.02-1.40) [1]. In the subgroup with congestive heart failure, this difference was more pronounced, with a 42% higher hospitalization rate for fludrocortisone users (adjusted IRR = 1.42, 95% CI 1.07-1.90).

Orthostatic Hypotension Health Economics Real-World Outcomes

Superior Efficacy for Symptomatic Improvement Compared to Pyridostigmine Monotherapy in Neurogenic OH

In a 3-month randomized, open-label trial involving 87 patients with symptomatic neurogenic orthostatic hypotension (nOH), the severity of orthostatic symptoms was significantly lower in the midodrine-only group compared to the pyridostigmine-only group. The observed symptom severity order was: midodrine only < midodrine + pyridostigmine < pyridostigmine only [1]. This indicates that midodrine provides superior symptom control as a monotherapy compared to pyridostigmine.

Neurogenic Orthostatic Hypotension Symptom Control Autonomic Dysfunction

Potent Vasoconstrictor Activity of Active Metabolite (ST-1059) Relative to Noradrenaline and Etilefrine

In an isolated dog femoral vascular strip preparation, the active metabolite of midodrine, ST-1059 (desglymidodrine), demonstrated a specific rank order of vasoconstrictor potency relative to other sympathomimetic amines. ST-1059 was less potent than noradrenaline and norfenefrine but more potent than etilefrine [1]. Midodrine itself (the prodrug) exhibited no direct constrictory effect in this perfused preparation, confirming the requirement for metabolic activation.

Vascular Biology Pharmacodynamics Ex Vivo Assays

Increased Diastolic Cerebral Blood Flow Velocity in Hypotensive Individuals with Spinal Cord Injury

A 30-day, double-blind, placebo-controlled crossover trial in 15 individuals with tetraplegia and chronic hypotension found that midodrine (10 mg daily) significantly increased diastolic cerebral blood flow velocity (CBFv) compared to placebo. The mean diastolic CBFv was 31.0 ± 11.2 cm/s with midodrine versus 25.6 ± 9.1 cm/s with placebo (p = .04) [1]. Systolic BP was also significantly increased (116 ± 23 vs 94 ± 16 mm Hg; p = .002), but without any detectable effect on cognitive performance.

Spinal Cord Injury Cerebral Hemodynamics Autonomic Dysreflexia

Reduction of Hepatic Venous Pressure Gradient (HVPG) in Advanced Chronic Liver Disease

In a pilot study of patients with decompensated cirrhosis and contraindications to nonselective beta-blockers (NSBB), a single 10 mg dose of midodrine significantly reduced hepatic venous pressure gradient (HVPG) from baseline (19.2 ± 4.6 to 17.8 ± 4.2 mmHg; p = .02) and increased mean arterial pressure (MAP) from 74.1 ± 6.9 to 81.9 ± 6.6 mmHg (p < .01) [1]. A responder analysis showed that 10% of patients achieved a clinically significant HVPG reduction (defined as >20% or to <12 mmHg).

Cirrhosis Portal Hypertension Hepatology

Prioritized Research and Industrial Application Scenarios for Midodrine (CAS 133163-28-7) Based on Quantitative Evidence


Investigational Use in Neurogenic Orthostatic Hypotension (nOH) Clinical Trials Requiring Robust Blood Pressure Elevation

Based on a 2.7-fold greater increase in standing systolic blood pressure compared to droxidopa (17 mm Hg vs. 6.2 mm Hg) [1], midodrine is the preferred agent for clinical trials in nOH where the primary endpoint is a substantial, measurable increase in orthostatic BP. Its superior symptom control over pyridostigmine further supports its selection for studies prioritizing patient-reported outcomes [2].

Health Economics and Outcomes Research (HEOR) for Vasopressor Selection in Orthostatic Hypotension

Real-world evidence demonstrates a 20% lower all-cause hospitalization rate for midodrine users compared to fludrocortisone users (adjusted IRR = 1.20, 95% CI 1.02-1.40) [3]. This makes midodrine a strong candidate for HEOR studies and formulary decision-making aimed at reducing hospital readmissions and overall healthcare costs in populations with orthostatic hypotension.

Preclinical and Translational Research on Spinal Cord Injury and Cerebral Autoregulation

Midodrine is uniquely suited for research investigating the link between systemic hypotension and cerebral perfusion in SCI. It has demonstrated a significant, quantifiable increase in diastolic cerebral blood flow velocity (+5.4 cm/s) alongside blood pressure elevation, without altering cognition [4]. This dual effect on systemic and cerebral hemodynamics makes it a valuable tool for investigating neuroprotective strategies in autonomic dysfunction.

Off-Label Investigation in Advanced Liver Disease with Contraindications to Beta-Blockers

In patients with decompensated cirrhosis and relative hypotension, where nonselective beta-blockers are contraindicated, midodrine provides a measurable reduction in portal pressure (-1.4 mmHg in HVPG) while simultaneously increasing mean arterial pressure (+7.8 mmHg) [5]. This profile supports its use in exploratory studies of portal hypertension management in this challenging patient subset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midodrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.